molecular formula C17H33NO2Si2 B14178159 N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine CAS No. 923020-34-2

N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine

Cat. No.: B14178159
CAS No.: 923020-34-2
M. Wt: 339.6 g/mol
InChI Key: WKOFJLXGGTZQJA-UHFFFAOYSA-N
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Description

N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine is a compound characterized by the presence of benzyl, trimethylsilyl, and ethyl groups. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine typically involves the reaction of benzylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

    Reaction of Benzylamine with Trimethylsilyl Chloride:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine involves its interaction with molecular targets through its functional groups. The trimethylsilyl groups can act as protecting groups, while the benzyl and ethyl groups can participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine is unique due to its specific combination of benzyl, trimethylsilyl, and ethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

923020-34-2

Molecular Formula

C17H33NO2Si2

Molecular Weight

339.6 g/mol

IUPAC Name

N-benzyl-2-trimethylsilyloxy-N-(2-trimethylsilyloxyethyl)ethanamine

InChI

InChI=1S/C17H33NO2Si2/c1-21(2,3)19-14-12-18(13-15-20-22(4,5)6)16-17-10-8-7-9-11-17/h7-11H,12-16H2,1-6H3

InChI Key

WKOFJLXGGTZQJA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCN(CCO[Si](C)(C)C)CC1=CC=CC=C1

Origin of Product

United States

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